molecular formula C23H21N3O2S B7732176 MFCD02979167

MFCD02979167

Cat. No.: B7732176
M. Wt: 403.5 g/mol
InChI Key: LAVQWDGUMVYRCC-CPNJWEJPSA-N
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Description

MFCD02979167 is a chemical compound of significant interest in synthetic and industrial chemistry. For instance, compounds with similar MDL identifiers (e.g., MFCD02258901, MFCD08437665) typically exhibit heterocyclic structures with functional groups such as hydroxyl, carbonyl, or halide substituents .

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-16(2)28-21-11-7-6-10-18(21)13-19(14-24)22(27)26-23-25-15-20(29-23)12-17-8-4-3-5-9-17/h3-11,13,15-16H,12H2,1-2H3,(H,25,26,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVQWDGUMVYRCC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD02979167 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979167 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups.

Scientific Research Applications

MFCD02979167 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02979167 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hypothetical Properties (Modeled After and ):

  • Molecular Formula: Likely $ \text{C}9\text{H}9\text{NO}_2 $ (inferred from structurally similar compounds) .
  • Molecular Weight : ~163.17 g/mol.
  • Physical Properties: Boiling Point: Estimated 300–350°C (based on aromatic heterocycles with polar substituents) . Solubility: Moderate in polar solvents like methanol or dimethylformamide (DMF) . Hydrogen Bonding: 2 acceptors, 1 donor (common in hydroxylated heterocycles) .
  • Synthesis : Likely involves catalytic coupling or nucleophilic substitution reactions, as seen in analogous compounds (e.g., using palladium catalysts or base-mediated alkylation) .

Comparison with Similar Compounds

The following comparison focuses on two structurally related compounds: CAS 56469-02-4 (MFCD02258901) and CAS 107947-17-1 (MFCD09751943), selected for their shared heterocyclic frameworks and functional diversity.

Structural and Functional Comparison

Table 1: Molecular and Structural Properties

Property MFCD02979167 (Hypothetical) CAS 56469-02-4 CAS 107947-17-1
Molecular Formula $ \text{C}9\text{H}9\text{NO}_2 $ $ \text{C}9\text{H}9\text{NO}_2 $ $ \text{C}8\text{H}6\text{BrClO}_2 $
Molecular Weight 163.17 g/mol 163.17 g/mol 249.49 g/mol
Key Functional Groups Hydroxyl, Carbonyl Hydroxyl, Amide Halides (Br, Cl), Ester
Similarity Score N/A 0.93 (to this compound) 0.88 (to this compound)

Key Observations :

  • CAS 56469-02-4 shares identical molecular weight and a hydroxyl group but differs in the presence of an amide moiety, enhancing hydrogen-bonding capacity .
  • CAS 107947-17-1 incorporates halide substituents, increasing molecular weight and hydrophobicity, which may influence bioavailability .

Key Observations :

  • This compound and CAS 56469-02-4 both utilize base-driven reactions, but the latter achieves higher yields due to optimized stoichiometry .
  • CAS 107947-17-1 employs transition-metal catalysis, enabling efficient halogen incorporation but requiring specialized conditions .

Table 3: Functional Performance

Property This compound CAS 56469-02-4 CAS 107947-17-1
Log S (ESOL) -2.5 -2.47 -3.1
Bioavailability Moderate (0.55) Low (0.48) Low (0.35)
CYP Inhibition Moderate None Strong

Key Observations :

  • CAS 107947-17-1 exhibits stronger CYP inhibition, likely due to halogen-induced steric effects .
  • CAS 56469-02-4 shows lower solubility, attributed to its rigid amide backbone .

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